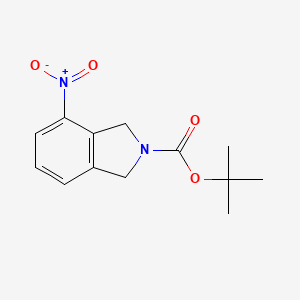
2-Fluoro-3,5-dimethylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C9H9FO2 It is a derivative of benzoic acid, where the hydrogen atoms at the 2nd and 5th positions on the benzene ring are replaced by a fluorine atom and two methyl groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-3,5-dimethylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method includes the fluorination of 2-chloro-3-nitrotoluene followed by oxidation of the methyl group to form the carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of reagents, solvents, and catalysts, as well as the optimization of reaction parameters, are crucial for achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or reduced to form alkanes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Fluoride salts in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Oxidation Products: this compound can be oxidized to form 2-fluoro-3,5-dimethylbenzaldehyde or this compound.
Coupling Products: Biaryl compounds with diverse functional groups.
Applications De Recherche Scientifique
2-Fluoro-3,5-dimethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Potential use in the development of fluorescent probes for detecting biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-fluoro-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to the modulation of biochemical pathways and cellular processes, making it a valuable tool in medicinal chemistry and biological research .
Comparaison Avec Des Composés Similaires
- 2-Fluoro-3,4-dimethylbenzoic acid
- 2-Fluoro-3,5-dimethylbenzaldehyde
- 2-Fluoro-3,5-dimethylbenzyl alcohol
Comparison: 2-Fluoro-3,5-dimethylbenzoic acid is unique due to the specific positioning of the fluorine and methyl groups, which can significantly affect its chemical properties and reactivity compared to other similar compounds. For instance, the presence of the fluorine atom at the 2nd position can enhance the compound’s stability and resistance to metabolic degradation, making it more suitable for certain applications .
Propriétés
Formule moléculaire |
C9H9FO2 |
|---|---|
Poids moléculaire |
168.16 g/mol |
Nom IUPAC |
2-fluoro-3,5-dimethylbenzoic acid |
InChI |
InChI=1S/C9H9FO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4H,1-2H3,(H,11,12) |
Clé InChI |
WSOWXAQIHKYENI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(=O)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(Pyrrolidin-1-ylsulfonyl)thien-2-yl]methylamine](/img/structure/B12828976.png)







![1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12829028.png)

![Bis(benzo[b]thiophen-3-yl)dimethylsilane](/img/structure/B12829042.png)
![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12829063.png)
![N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5'-phosphate](/img/structure/B12829066.png)
